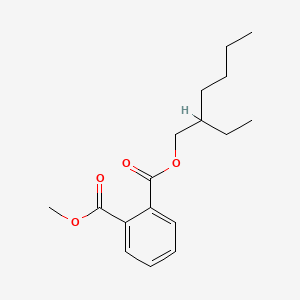

Methyl 2-ethylhexyl phthalate

Description

Properties

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-ethylhexyl Phthalate (Mixed Diester)

Context: Analytical Characterization, Impurity Profiling, and Toxicological Relevance in Drug Development.

Part 1: Executive Summary & Critical Distinction

Methyl 2-ethylhexyl phthalate (CAS 56166-83-7) is a mixed diester of phthalic acid. In the context of pharmaceutical development and analytical chemistry, it occupies a critical niche as both a potential leachable impurity from packaging materials and a common analytical artifact generated during sample preparation.

CRITICAL DISAMBIGUATION: Researchers must rigorously distinguish this molecule from MEHP (Mono-2-ethylhexyl phthalate) .

-

Methyl 2-ethylhexyl phthalate: A mixed diester (One methyl group, one 2-ethylhexyl group). Often an impurity or artifact.

-

MEHP (Mono-2-ethylhexyl phthalate): A monoester (One carboxylic acid group, one 2-ethylhexyl group).[1] The primary toxic metabolite of DEHP.

Failure to distinguish these two species leads to erroneous toxicological risk assessments and invalid impurity profiling data.

Part 2: Chemical Structure and Physicochemical Properties

Methyl 2-ethylhexyl phthalate is a lipophilic liquid. Its asymmetric structure—possessing one short methyl chain and one branched 2-ethylhexyl chain—imparts unique chromatographic properties intermediate between Dimethyl Phthalate (DMP) and Di-2-ethylhexyl Phthalate (DEHP).

Physicochemical Data Table

| Property | Value | Relevance to Drug Development |

| CAS Registry Number | 56166-83-7 | Unique Identifier for regulatory filing. |

| Molecular Formula | C₁₇H₂₄O₄ | Basis for High-Res Mass Spectrometry (HRMS). |

| Molecular Weight | 292.37 g/mol | Precursor ion selection in LC-MS. |

| Exact Mass | 292.1675 Da | Accurate mass confirmation. |

| LogP (Predicted) | ~4.3 | High lipophilicity; indicates potential to leach into lipid-based formulations. |

| Water Solubility | Very Low (LogWS ~ -4.65) | Unlikely to dissolve in aqueous buffers; requires organic solvents for extraction. |

| Boiling Point | ~327°C (Predicted) | Elutes prior to DEHP in Gas Chromatography. |

| Physical State | Viscous Colorless Liquid | Difficult to detect visually as a contaminant. |

Part 3: Origin and Formation Mechanisms

Understanding the source of Methyl 2-ethylhexyl phthalate is the primary defense against false positives in stability studies.

1. The Transesterification Artifact (The "Methanol Trap")

The most common appearance of this molecule in analytical data is not as a pre-existing impurity, but as an artifact formed in situ.

-

Scenario: A researcher extracts a DEHP-containing plastic (e.g., PVC tubing, IV bags) using Methanol (MeOH) as the solvent.

-

Mechanism: Under acidic or basic conditions (or high temperature/pressure in GC injectors), DEHP undergoes transesterification with methanol, swapping one 2-ethylhexyl group for a methyl group.

-

Result: The chromatogram shows a "mystery peak" (Methyl 2-ethylhexyl phthalate) that was not present in the original sample.

2. Manufacturing Impurity

It can exist as a trace impurity in industrial grade DEHP if methyl esters were involved in the feedstock or if equipment cross-contamination occurred during esterification processes.

Visualization: Formation Pathway

The following diagram illustrates the transesterification mechanism that generates this specific impurity.

Figure 1: Mechanism of artifact formation during methanol-based extraction of DEHP-containing matrices.

Part 4: Analytical Profiling (Protocol & Identification)

To validate the presence of Methyl 2-ethylhexyl phthalate, specific mass spectral transitions must be monitored.

Mass Spectrometry Signature (GC-MS)

Unlike DEHP (which is dominated by the m/z 149 ion), the mixed ester shows a distinct fragmentation pattern due to the methyl group.

-

Base Peak: m/z 163 (Monometheyl phthalate cation) - Distinguishing feature.

-

Common Phthalate Ion: m/z 149 (Protonated phthalic anhydride) - Present but less dominant than in DEHP.

-

Molecular Ion: m/z 292 (Weak, but visible).

Experimental Protocol: Distinguishing Artifacts from Leachables

Objective: Determine if Methyl 2-ethylhexyl phthalate is a true leachable or a sample prep artifact.

-

Preparation A (Control): Extract the sample using Acetonitrile or Hexane (Non-alcoholic solvents).

-

Preparation B (Challenge): Extract the sample using Methanol .

-

Analysis: Run both extracts via GC-MS.

-

Interpretation:

-

If the peak appears only in Prep B, it is an artifact (Transesterification).

-

If the peak appears in both, it is a true leachable impurity in the material.

-

Part 5: Toxicological Relevance[2][3]

While DEHP and MEHP are extensively studied, Methyl 2-ethylhexyl phthalate acts as a structural analog with overlapping toxicity profiles.

1. Endocrine Disruption Potential

Like its parent DEHP, this mixed ester is classified as a potential Endocrine Disrupting Chemical (EDC) .[2]

-

Mechanism: It interacts with Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.

-

Potency: Generally considered lower potency than MEHP (the monoester) but contributes to the "total phthalate burden" in cumulative risk assessments.

2. Metabolic Fate

Upon ingestion or absorption, nonspecific esterases hydrolyze the ester bonds.

-

Pathway A: Hydrolysis of the methyl group

Yields MEHP (The highly toxic metabolite). -

Pathway B: Hydrolysis of the 2-ethylhexyl group

Yields MMP (Monomethyl phthalate).

Because it can metabolize into MEHP, it must be treated with similar caution to DEHP in pediatric or reproductive toxicology contexts.

Visualization: Metabolic Activation

Figure 2: Metabolic divergence of Methyl 2-ethylhexyl phthalate. Note that the formation of MEHP (left branch) links this molecule directly to DEHP toxicity pathways.

Part 6: Regulatory & Safety References

-

PubChem Compound Summary: Methyl 2-ethylhexyl phthalate (CID 596027).[3] Provides spectral data and computed properties.[4]

-

NIST Chemistry WebBook: Mass spectral data confirming the m/z 163 base peak for identification.

-

ECHA (European Chemicals Agency): Data on phthalate endocrine disruption mechanisms and read-across toxicity from DEHP.

-

EPA CompTox Dashboard: DTXSID20880902.[4] Lists predicted toxicity and physical properties for environmental fate modeling.

-

ResearchGate (Analytical Methodology): "Synthesis of bis(2-ethylhexyl) phthalate... and kinetic investigations." Useful for understanding the esterification byproducts.

Sources

Precision Synthesis of Methyl 2-Ethylhexyl Phthalate (Me-EHP)

A Selective Asymmetric Esterification Protocol for Analytical Standards and Toxicology Research

Executive Summary & Strategic Rationale

Target Molecule: Methyl 2-ethylhexyl phthalate (CAS: 56166-83-7) Common Aliases: 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester; Me-EHP.[1] Critical Distinction: This guide addresses the synthesis of the mixed diester , not the mono-ester metabolite often abbreviated as MEHP (Mono-2-ethylhexyl phthalate).

The synthesis of asymmetric phthalate esters presents a classic challenge in organic chemistry: transesterification scrambling . A standard Fischer esterification using phthalic anhydride, methanol, and 2-ethylhexanol in the presence of a strong acid catalyst will inevitably yield a statistical distribution of three products:

-

Dimethyl phthalate (DMP)

-

The target: Methyl 2-ethylhexyl phthalate (Me-EHP)

To isolate high-purity Me-EHP (>98%) suitable for use as a GC-MS internal standard or toxicological probe, researchers must abandon "one-pot" statistical methods in favor of a Sequential Selective Esterification (SSE) strategy. This protocol utilizes the differing reactivity of the anhydride ring versus the free carboxylic acid to install alkyl groups sequentially, preventing cross-contamination.

Retrosynthetic Analysis & Pathway Design

The most robust pathway avoids acidic conditions during the second esterification step to preclude acid-catalyzed ester exchange.

-

Step 1 (Ring Opening): Nucleophilic attack of 2-ethylhexanol on Phthalic Anhydride. This reaction is highly selective for the mono-ester due to the release of ring strain.

-

Step 2 (Chemo-selective Alkylation): Conversion of the resulting free carboxylic acid to a methyl ester using Methyl Iodide (MeI) and a weak base (

). This

Figure 1: The Sequential Selective Esterification (SSE) pathway designed to prevent product scrambling.

Detailed Experimental Protocol

Phase 1: Synthesis of Mono-2-ethylhexyl Phthalate (The Precursor)

Objective: Open the anhydride ring to form the asymmetric mono-ester.

Reagents:

-

Phthalic Anhydride (Sublimed grade, >99%)

-

2-Ethylhexanol (Anhydrous)[3]

-

Toluene (Recrystallization solvent)

Protocol:

-

Stoichiometry: Charge a flame-dried round-bottom flask with Phthalic Anhydride (14.8 g, 100 mmol) and 2-Ethylhexanol (13.0 g, 100 mmol). Note: Use a strict 1:1 molar ratio. Excess alcohol is difficult to remove later without high heat, which risks diester formation.

-

Reaction: Heat the mixture to 115°C under an inert atmosphere (

). Stir for 4–6 hours.-

Mechanism Check: The reaction is complete when the solid anhydride dissolves and the solution becomes clear. No acid catalyst is required; the product's own acidity is sufficient, and avoiding strong acids prevents diester formation at this stage.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The anhydride spot (

) should disappear, replaced by the lower -

Workup: Cool to room temperature. The product is a viscous oil. If solidification occurs (rare for branched chains), recrystallize from hexanes. For most applications, the crude oil is sufficiently pure (>95%) for Phase 2.

Phase 2: Selective Methylation via

Alkylation

Objective: Convert the free acid to a methyl ester without disturbing the 2-ethylhexyl group.

Reagents:

-

Mono-2-ethylhexyl phthalate (from Phase 1)

-

Methyl Iodide (MeI) (Caution: Neurotoxin )

-

Potassium Carbonate (

, anhydrous, finely ground) -

Dimethylformamide (DMF, anhydrous)

Protocol:

-

Dissolution: Dissolve the Mono-2-ethylhexyl phthalate (27.8 g, 100 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add

(20.7 g, 150 mmol). The suspension will stir heavily. -

Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (21.3 g, 150 mmol) over 20 minutes.

-

Expert Insight: Keeping the temperature low initially prevents exotherms that could degrade the reagents. Once added, allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

-

-

Quenching: Pour the reaction mixture into ice-cold water (500 mL). The product (Me-EHP) is hydrophobic and will separate as an oil.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Washing (Critical): Wash the organic layer with:

-

Water (

) to remove DMF. -

Saturated

( -

Brine (

).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Characterization (Self-Validating Systems)

The resulting oil must be validated to ensure no transesterification occurred.

Purification: If the crude purity is <98%, purify via Flash Column Chromatography on Silica Gel (60 mesh).

-

Gradient: 0%

10% Ethyl Acetate in Hexane. -

Elution Order: DEHP (non-polar)

Me-EHP (Target)

Data Summary Table:

| Parameter | Value / Observation | Validation Criteria |

| Appearance | Colorless, viscous liquid | Clear, no suspended solids |

| Yield | 85–92% (Phase 2) | >80% indicates efficient coupling |

| Boiling Point | ~190°C at 5 mmHg | Consistent with mixed diesters |

| Refractive Index | Match literature for phthalates | |

| Solubility | Soluble in organic solvents; Insoluble in water | Phase separation during workup |

Validation via NMR (

-

Aromatic Protons:

7.5–7.7 ppm (Multiplet, 4H) – Characteristic phthalate ring. -

Methyl Ester (

): -

2-Ethylhexyl (

): -

Alkyl Chain: Multiplets at 0.9–1.7 ppm.

Self-Validation Check: If you observe two singlet peaks in the methoxy region, you have formed Dimethyl Phthalate (DMP) via scrambling. If the integration of the

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of Methyl 2-ethylhexyl phthalate.

Safety & Toxicology

-

Phthalate Exposure: While Me-EHP is less commonly encountered than DEHP, all phthalates should be treated as potential endocrine disruptors. Handle in a fume hood with nitrile gloves.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Quench excess MeI with an amine or ammonia solution before disposal.

-

Waste Disposal: Aqueous waste from Phase 2 contains DMF and iodides; dispose of via halogenated organic waste streams.

References

-

Synthesis of Phthalate Esters via FeCl3-Catalyzed Nucleophilic Addition. Source: ResearchGate / Results in Chemistry URL:[Link]

-

Chemical Properties of Methyl 2-ethylhexyl phthalate (CAS 56166-83-7). Source: Cheméo URL:[Link]

- Method of making mixed esters of phthalic acid (Patent EP0024505B1).

-

Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. Source: University of Mary Washington (Eagle Scholar) URL:[Link]

Sources

Mechanistic Profiling of Mono(2-ethylhexyl) Phthalate (MEHP) in In Vitro Models

Nomenclature & Chemical Precision

CRITICAL DISTINCTION: The term "Methyl 2-ethylhexyl phthalate" (CAS 56166-83-7) refers to a mixed dialkyl ester that is industrially rare and lacks significant toxicological literature.

In the context of drug development, toxicology, and mechanism of action (MOA), the vast majority of research focuses on Mono(2-ethylhexyl) phthalate (MEHP) (CAS 4376-20-9). MEHP is the primary bioactive metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1] It is the mono-ester (MEHP) that acts as the proximal toxicant responsible for peroxisome proliferation, reproductive toxicity, and endocrine disruption.

This guide profiles the Mechanism of Action (MOA) for MEHP (Mono-ester), the industry-standard analyte for phthalate toxicity.

Executive Summary: The MEHP Toxicity Triad

MEHP exerts its toxicity through three distinct but interconnected molecular mechanisms in vitro. Understanding these pathways is critical for designing screening assays during lead optimization or safety assessment.

| Mechanism | Primary Target | Cellular Consequence | Key Biomarkers |

| Nuclear Receptor Activation | PPAR | Peroxisome proliferation, Adipogenesis, Lipid metabolism dysregulation | PPRE-Luciferase activity, Acox1, Fabp4 |

| Oxidative Stress | Mitochondria (Complex I/III) | ROS generation, Lipid peroxidation, Apoptosis (Intrinsic pathway) | DCFH-DA fluorescence, GSH/GSSG ratio, |

| Steroidogenic Disruption | StAR Promoter, CYP Enzymes | Inhibition of Cholesterol transport, Reduced Testosterone synthesis | StAR protein levels, Progesterone/Testosterone output |

Core Mechanism I: Nuclear Receptor Activation (PPAR Axis)

MEHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] This is the canonical pathway for its hepatotoxic and adipogenic effects.

-

PPAR

Agonism: MEHP binds directly to the Ligand Binding Domain (LBD) of PPAR -

PPAR

Agonism: MEHP is a selective PPAR

Quantitative Potency (In Vitro)

-

Mouse PPAR

EC -

Human PPAR

EC -

Human PPAR

EC

Protocol A: PPAR Transactivation Reporter Assay

A self-validating system to quantify MEHP potency.

Materials:

-

Cell Line: COS-7 or HEK293 (Null for endogenous PPARs).

-

Plasmids:

-

Expression vector (e.g., pSG5-PPAR

or -

Reporter vector (PPRE-Luciferase, e.g., 3xPPRE-TK-Luc).

-

Normalization vector (Renilla luciferase or

-gal).

-

-

Reagent: Lipofectamine 3000 or FuGENE HD.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well white-walled plates. Culture in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones/lipids) for 24h. -

Transfection: Co-transfect plasmids (Ratio 4:1 Reporter:Receptor). Incubate 6–12h.

-

Treatment: Replace medium with serum-free DMEM containing MEHP (0.1, 1, 10, 50, 100

M).-

Positive Control: Wy-14643 (PPAR

) or Rosiglitazone (PPAR -

Vehicle Control: DMSO (<0.1% final v/v).

-

-

Incubation: 24 hours.

-

Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

-

Calculation: Normalize Firefly (PPRE) signal to Renilla (Transfection efficiency). Plot Fold Induction vs. Log[Concentration].

Core Mechanism II: Oxidative Stress & Mitochondrial Dysfunction

MEHP is lipophilic; it penetrates the mitochondrial membrane, disrupting the Electron Transport Chain (ETC). This "hit-and-run" mechanism generates Reactive Oxygen Species (ROS) independent of genomic signaling.

-

Sertoli Cell Toxicity: In prepubertal Sertoli cells, MEHP depletes Glutathione (GSH) and increases lipoperoxides.[4] This oxidative shift disrupts Tight Junction proteins (ZO-1, Occludin), causing germ cell detachment (anoikis).

-

Apoptosis: The ROS burst triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating Caspase-3/9.

Visualization: The Oxidative Cascade

Figure 1: The oxidative toxicity pathway of MEHP in Sertoli cells.

Core Mechanism III: Endocrine Disruption (Steroidogenesis)

In Leydig cells (e.g., MA-10, MLTC-1), MEHP directly inhibits testosterone biosynthesis. This is distinct from the PPAR mechanism and involves transcriptional repression of key enzymes.

-

Target: The Star gene (Steroidogenic Acute Regulatory protein).[5] StAR is the rate-limiting step that transports cholesterol into the mitochondria.

-

Mechanism: MEHP represses the cAMP-induced Star promoter activity.[5][6][7][8] It also reduces Ferredoxin Reductase (FDXR) levels.

-

Outcome: Reduced conversion of Cholesterol

Pregnenolone

Protocol B: H295R / MA-10 Steroidogenesis Assay

Based on OECD TG 456 principles.

Materials:

-

Cell Line: MA-10 (Mouse Leydig Tumor) or H295R (Human Adrenocortical).

-

Stimulant: hCG (human Chorionic Gonadotropin) or 8-Br-cAMP.

-

Readout: ELISA for Progesterone and Testosterone.

Step-by-Step Workflow:

-

Seeding: Plate MA-10 cells (

cells/well) in 24-well plates coated with gelatin (MA-10 requires adherence support). -

Pre-Incubation: 24h in growth medium.

-

Challenge: Replace medium with serum-free medium containing:

-

MEHP (10, 50, 100

M). -

Stimulant: hCG (10 ng/mL) or 8-Br-cAMP (0.5 mM) to drive maximal steroidogenesis.

-

Note: Without stimulation, basal steroid levels are often too low to detect inhibition reliably.

-

-

Incubation: 4 hours (Acute) or 24 hours (Chronic/Transcriptional).

-

Supernatant Collection: Collect media and freeze at -80°C immediately.

-

Cell Viability Check: Perform MTT assay on the remaining cells to ensure reduced hormone output isn't just cell death. (Crucial Validation Step) .

-

Analysis: Quantify Testosterone/Progesterone via competitive ELISA.

-

Gene Expression (Optional): Lyse cells, extract RNA, and run qPCR for Star, Cyp11a1, and Hsd3b.

Integrated Pathway Visualization

The following diagram synthesizes the three mechanisms into a global Adverse Outcome Pathway (AOP).

Figure 2: Global Mechanism of Action (MOA) map for MEHP.

References

-

Maloney, E. K., & Waxman, D. J. (1999). Trans-activation of PPARalpha and PPARgamma by structurally diverse environmental chemicals. Toxicology and Applied Pharmacology, 161(2), 209-218. Link

-

Lahousse, S. A., et al. (2006). Mono-(2-ethylhexyl) phthalate inhibits steroidogenesis by decreasing steroidogenic acute regulatory protein expression in mouse Leydig tumor cells. Archives of Toxicology, 80, 5-11. Link

-

Erkekoglu, P., et al. (2010). Protective effect of selenium supplementation on the genotoxicity of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate treatment in LNCaP cells. Free Radical Biology and Medicine, 49(4), 559-566. Link

-

Chauvigné, F., et al. (2009). Mono-(2-ethylhexyl) phthalate (MEHP) induces spermatocyte apoptosis in rat Sertoli-germ cell cocultures. Toxicology in Vitro, 23(4), 667-678. Link

-

OECD Test Guideline 456. H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Mono-(2-ethylhexyl) phthalate (MEHP) affects intercellular junctions of Sertoli cell: A potential role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicological Evaluation of Methyl 2-ethylhexyl Phthalate (Me-EHP)

The following technical guide provides an in-depth evaluation of Methyl 2-ethylhexyl phthalate (CAS: 56166-83-7), a specific mixed-ester phthalate often encountered as a degradation product or environmental impurity. This guide synthesizes available physicochemical data with structural-activity relationship (SAR) principles to establish a toxicological assessment framework.

Executive Summary: The Mixed-Ester Paradigm

Methyl 2-ethylhexyl phthalate (Me-EHP) is a mixed diester of phthalic acid, distinct from its parent compound Di(2-ethylhexyl) phthalate (DEHP) and its mono-ester metabolite Mono(2-ethylhexyl) phthalate (MEHP) . While DEHP is the high-volume plasticizer and MEHP is the proximal toxicant, Me-EHP occupies a unique "intermediate" chemical space.

It is frequently identified as a pyrolysis/degradation product of DEHP in environmental matrices and manufacturing processes. Its toxicity profile is governed by its metabolic lability: it acts as a pro-toxicant , rapidly hydrolyzing in vivo to release MEHP, the primary driver of phthalate-induced reproductive and hepatic toxicity.

Key Technical Insight: Researchers must treat Me-EHP not merely as an impurity but as a lipophilic reservoir for MEHP. Safety assessments should focus on hydrolysis kinetics and PPAR

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the lipophilicity and molecular weight of Me-EHP is critical for predicting its bioavailability and membrane permeability compared to DEHP.

Table 1: Physicochemical Profile of Methyl 2-ethylhexyl Phthalate

| Property | Value | Context |

| IUPAC Name | 1-Methyl 2-(2-ethylhexyl) benzene-1,2-dicarboxylate | Mixed ester structure |

| CAS Number | 56166-83-7 | Unique identifier |

| Molecular Formula | C | Lower MW than DEHP (C |

| Molecular Weight | 292.37 g/mol | Facilitates rapid absorption |

| Log K | ~4.65 (Predicted) | Highly lipophilic (Bioaccumulative) |

| Physical State | Viscous Liquid | Low volatility |

| Primary Source | DEHP thermal degradation, environmental impurity | Not typically synthesized for primary use |

Toxicological Mechanisms: The Hydrolysis Hypothesis

The toxicity of Me-EHP is best understood through the lens of metabolic activation. Unlike stable toxicants, Me-EHP is a substrate for non-specific esterases (carboxylesterases).

Metabolic Activation Pathway

Upon ingestion or absorption, Me-EHP undergoes enzymatic hydrolysis. The methyl ester bond is sterically less hindered than the 2-ethylhexyl ester bond, leading to preferential cleavage of the methyl group.

-

Primary Hydrolysis: Me-EHP

MEHP + Methanol -

Secondary Hydrolysis (Minor): Me-EHP

Monomethyl Phthalate (MMP) + 2-Ethylhexanol -

Terminal Event: MEHP activates Peroxisome Proliferator-Activated Receptor alpha (PPAR

) and disrupts androgen signaling.

Mechanism of Action (MOA)

-

Endocrine Disruption: The generated MEHP inhibits fetal testicular testosterone biosynthesis (targeting CYP17 and CYP11a1).

-

Hepatic Peroxisome Proliferation: MEHP binds PPAR

, causing hepatomegaly and oxidative stress (rodent-specific mechanism, relevant for regulatory classification).

Visualizing the Metabolic Fate

The following diagram illustrates the critical divergence in metabolic activation.

Figure 1: Metabolic activation of Methyl 2-ethylhexyl phthalate. The compound acts as a precursor to the potent toxicant MEHP.

Experimental Protocols for Safety Assessment

Since specific regulatory guidelines for Me-EHP are sparse, researchers must adapt standard phthalate protocols. The following self-validating workflows ensure robust data generation.

Protocol A: In Vitro Metabolic Stability (Hydrolysis Kinetics)

Objective: Determine the rate of conversion from Me-EHP to MEHP to estimate "MEHP-equivalent" exposure.

-

System Preparation:

-

Thaw pooled human/rat liver microsomes (20 mg/mL protein).

-

Prepare Me-EHP stock (10 mM in DMSO).

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

-

Spike Me-EHP to final concentration of 10 µM (keep DMSO <0.1%).

-

Incubate at 37°C with gentle shaking.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile (containing deuterated internal standard MEHP-d4).

-

-

Analysis (LC-MS/MS):

-

Monitor transition for Me-EHP (Parent) and MEHP (Metabolite).

-

Validation Criteria: Mass balance must account for >80% of material (Parent + Metabolite).

-

-

Calculation:

-

Calculate intrinsic clearance (

) and half-life ( -

Interpretation: Rapid hydrolysis (

min) implies toxicity profile is identical to MEHP.

-

Protocol B: PPAR Transactivation Assay (Reporter Gene)

Objective: Assess the direct agonist potential of Me-EHP versus its metabolite.

-

Cell Line: HEK293 transiently transfected with:

-

Human PPAR

expression vector. -

PPRE-Luciferase reporter plasmid.

-

-

Dosing:

-

Treat cells with Me-EHP (0.1 – 100 µM).

-

Positive Control: Wy-14643 (known PPAR

agonist). -

Negative Control: DMSO vehicle.

-

-

Readout:

-

Lyse cells after 24h.

-

Measure luminescence.

-

-

Data Normalization:

-

Normalize to Renilla luciferase (transfection efficiency control).

-

Plot Dose-Response Curve (

).

-

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing Me-EHP toxicity in a drug development or environmental safety context.

Figure 2: Step-wise characterization strategy for Methyl 2-ethylhexyl phthalate.

References

-

National Institute of Standards and Technology (NIST) . Methyl 2-ethylhexyl phthalate - Mass Spectrum and Chemical Properties. NIST Chemistry WebBook. Available at: [Link]

-

Cheméo . Chemical Properties of Methyl 2-ethylhexyl phthalate (CAS 56166-83-7). Available at: [Link]

-

Zhao, X., et al. (2021) .[1] Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7).[2] (Discusses detection of mixed phthalates in natural sources). Available at: [Link]

-

Wang, J., et al. (2023) .[1] Lurgi-Thyssen dust catalytic thermal desorption remediation of di-(2-ethylhexyl) phthalate contaminated soils. Journal of Environmental Management. (Identifies Me-EHP as a pyrolysis product of DEHP). Available at: [Link]

-

Rusyn, I., & Corton, J. C. (2012). Mechanistic considerations for human relevance of results of toxicity studies with phthalates. Mutation Research.

and MEHP mechanisms). Available at: [Link]

Sources

physicochemical properties of Methyl 2-ethylhexyl phthalate

Technical Guide for Pharmaceutical Analysis & Toxicology [1]

Executive Summary

Methyl 2-ethylhexyl phthalate (CAS 56166-83-7), distinct from the mono-ester metabolite MEHP (Mono-2-ethylhexyl phthalate), is a mixed diester of phthalic acid.[1][2] In drug development and environmental toxicology, it occupies a dual niche:

-

Analytical Surrogate: It is the methylated derivative of MEHP, formed chemically to enable Gas Chromatography-Mass Spectrometry (GC-MS) quantification of the toxic mono-ester.[1]

-

Impurity & Leachable: It exists as a minor impurity in industrial plasticizers and a degradation product in environmental matrices.[1][2]

This guide provides the physicochemical data required for its identification, the mechanistic basis for its use in bioanalysis, and its relationship to the DEHP/MEHP toxicological pathway.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2]

Methyl 2-ethylhexyl phthalate is an asymmetric diester.[1] Unlike symmetric phthalates (e.g., DEHP, DMP), it possesses two different ester chains: a methyl group and a 2-ethylhexyl group.[1][2] This asymmetry creates unique polarity and volatility characteristics essential for analytical separation.[1][2]

Core Identity Data[1][2][3]

| Parameter | Value |

| Chemical Name | Methyl 2-ethylhexyl benzene-1,2-dicarboxylate |

| Common Synonyms | Methyl 2-ethylhexyl phthalate; 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester |

| CAS Registry Number | 56166-83-7 |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| SMILES | CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC |

| InChI Key | MQYNKBGLFNKJPL-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

Synthesized from experimental datasets and predictive models (Joback/Crippen methods) where experimental gaps exist.[1][2]

Physical Constants

The methylation of the carboxylic acid group in MEHP (Mono-2-ethylhexyl phthalate) significantly lowers the boiling point and removes the capacity for hydrogen bonding, increasing volatility for GC analysis.[1][2]

| Property | Value | Source/Method |

| Physical State (RT) | Liquid (Viscous) | Experimental Observation |

| Boiling Point | ~360–380 °C (Predicted @ 760 mmHg) | Joback Method |

| Flash Point | >110 °C | Estimated |

| Density | ~1.04 g/cm³ | Predicted |

| Vapor Pressure | 2.5 × 10⁻⁵ mmHg (at 25°C) | Estimated (EPI Suite) |

Solubility & Partitioning

Methyl 2-ethylhexyl phthalate is highly lipophilic.[1] In biological matrices, it partitions rapidly into lipid bilayers and organic solvents, necessitating non-polar extraction solvents (e.g., Hexane, MTBE).[1][2]

| Property | Value | Significance in Protocol |

| LogP (Octanol/Water) | 4.92 (Predicted) | High affinity for lipid-rich tissues; requires LLE (Liquid-Liquid Extraction).[1] |

| Water Solubility | < 0.1 mg/L (Insoluble) | Precipitates in aqueous buffers; requires organic co-solvent (MeOH/ACN).[1][2] |

| Henry’s Law Constant | ~1.2 × 10⁻⁶ atm-m³/mol | Low volatility from water; concentration in headspace is minimal without heating.[1] |

Part 3: Analytical Methodologies (The "Gold Standard")[1][2]

In drug development, quantifying the toxic metabolite MEHP (CAS 4376-20-9) is critical.[1] However, MEHP contains a free carboxylic acid group, making it polar and thermally unstable, which leads to poor peak shape and tailing in GC-MS.[1][2]

The Solution: Derivatization to Methyl 2-ethylhexyl phthalate .[1][3][4] Researchers chemically convert MEHP to its methyl ester form (CAS 56166-83-7) to create a stable, volatile analyte.[1][2]

Derivatization Protocol (Methylation)

Objective: Quantitative conversion of MEHP to Methyl 2-ethylhexyl phthalate.

-

Extraction: Acidify biological sample (plasma/urine) to pH < 2.[1][2] Extract with Ethyl Acetate or MTBE.[1][2]

-

Evaporation: Dry the organic layer under nitrogen at 40°C.

-

Methylation Reagent: Add 100 µL of Diazomethane (ether solution) OR Boron Trifluoride (BF3) in Methanol (14% w/v).[1]

-

Reaction:

[1][2] -

Analysis: Inject into GC-MS.

GC-MS Detection Parameters

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1][2]

-

Carrier Gas: Helium (1 mL/min).

-

Target Ions (SIM Mode):

Part 4: Biological Context & Visualization[1][2]

Understanding the relationship between the plasticizer (DEHP), the toxic metabolite (MEHP), and the analytical derivative (Methyl 2-ethylhexyl phthalate) is crucial for interpreting pharmacokinetic data.[1][2]

Metabolic & Analytical Pathway

The following diagram illustrates the transformation of DEHP in the body and the subsequent chemical modification performed in the lab to detect it.

Caption: Transformation of DEHP to MEHP (biological) and subsequent methylation to Methyl 2-ethylhexyl phthalate (analytical).

Toxicological Implications

While Methyl 2-ethylhexyl phthalate is the analyte measured, the toxicity profile belongs to MEHP .[1][2]

-

PPAR Activation: MEHP is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), driving adipogenesis and potential hepatotoxicity.[1][2]

-

Reproductive Toxicity: MEHP disrupts Sertoli cell function in the testes.[1][2]

-

Regulatory Limits: The presence of Methyl 2-ethylhexyl phthalate in a chromatogram (representing MEHP) must be correlated with tolerable daily intake (TDI) limits established by agencies like EFSA (50 µg/kg bw/day for DEHP).[1]

References

-

National Institute of Standards and Technology (NIST). Methyl 2-ethylhexyl phthalate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2][5]

-

Cheméo. Chemical Properties of Methyl 2-ethylhexyl phthalate (CAS 56166-83-7). [Link][1][5][3][4][6]

-

Silva, M. J., et al. (2005).[1][2] Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B. (Methodology for methylating MEHP for analysis). [Link]

-

PubChem. Compound Summary: Mono(2-ethylhexyl) phthalate (MEHP).[1][3] (Context for the parent metabolite). [Link]

-

European Food Safety Authority (EFSA). Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP). [Link][1][2]

Sources

- 1. sswm.info [sswm.info]

- 2. repository.unipr.it [repository.unipr.it]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Methyl 2-ethylhexyl phthalate (CAS 56166-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Methyl 2-ethylhexyl Phthalate (CAS 56166-83-7)

Role: Analytical Surrogate & Structural Impurity in Phthalate Profiling

Executive Summary: The Analytical Surrogate

Methyl 2-ethylhexyl phthalate (CAS 56166-83-7) occupies a unique niche in toxicological chemistry. Unlike its ubiquitous parent compound, Di(2-ethylhexyl) phthalate (DEHP), this mixed ester is rarely used as a primary plasticizer. Instead, its significance lies in bioanalysis and impurity profiling .

For researchers and drug developers, CAS 56166-83-7 is the analytical surrogate for measuring Mono-2-ethylhexyl phthalate (MEHP). MEHP is the primary toxic metabolite of DEHP. Because MEHP contains a polar carboxylic acid group, it is non-volatile and difficult to analyze directly via Gas Chromatography (GC). To solve this, researchers chemically derivatize MEHP into Methyl 2-ethylhexyl phthalate to render it volatile for precise quantification.

Key Technical Insight: If you are detecting CAS 56166-83-7 in a biological sample without prior derivatization, it suggests either a specific manufacturing impurity in the plastic supply chain or a rare environmental transformation, rather than standard metabolic processing.

Chemical Identity & Physicochemical Properties

Data aggregated from PubChem and computed modeling sources.

| Property | Value | Technical Context |

| CAS Number | 56166-83-7 | Unique identifier for the mixed methyl/ethylhexyl ester. |

| IUPAC Name | 1-Methyl 2-(2-ethylhexyl) benzene-1,2-dicarboxylate | Distinct from DEHP (bis-2-ethylhexyl) and DMP (dimethyl). |

| Molecular Formula | C₁₇H₂₄O₄ | |

| Molecular Weight | 292.37 g/mol | Quantitation ion (M+) often visible, unlike DEHP which fragments heavily. |

| LogP (Octanol/Water) | ~4.3 (Predicted) | Highly lipophilic; accumulates in fatty matrices if not metabolized. |

| Boiling Point | ~327°C (Predicted) | Requires high-temperature GC columns (e.g., 5% phenyl). |

| Solubility | Insoluble in water; Soluble in Acetonitrile, Hexane | Compatible with LLE (Liquid-Liquid Extraction) using non-polar solvents. |

The Core Protocol: Derivatization & Detection

This section details the primary utility of CAS 56166-83-7: The quantification of MEHP exposure.

The Derivatization Logic (Causality)

Direct GC analysis of MEHP (the metabolite) results in poor peak shape and thermal degradation due to the free carboxylic acid moiety. To analyze it, we must block the active hydrogen. Methylation is the standard approach, converting MEHP into Methyl 2-ethylhexyl phthalate.

Reaction Mechanism:

This transformation lowers the boiling point relative to the hydrogen-bonded acid and stabilizes the molecule for electron ionization (EI).

Experimental Workflow (Self-Validating System)

To ensure data integrity, this protocol utilizes an isotopically labeled internal standard (MEHP-d4) which is methylated alongside the sample. This corrects for variations in derivatization efficiency.

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 1.0 mL of plasma or urine.

-

Critical Step: Spike with 50 ng of MEHP-d4 (Internal Standard).

-

Acidify to pH 2.0 with 1M HCl to protonate the carboxylic acid (ensuring it partitions into the organic phase).

-

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) using 3 mL of Methyl tert-butyl ether (MTBE).

-

Vortex for 2 mins; Centrifuge at 3000g for 10 mins.

-

Evaporate the supernatant to dryness under nitrogen at 40°C.

-

-

Derivatization (Generating CAS 56166-83-7):

-

Reconstitute residue in 100 µL of Boron Trifluoride (BF3) in Methanol (14% w/v) .

-

Incubate at 60°C for 30 minutes. Note: BF3 is preferred over Diazomethane for safety in high-throughput labs.

-

Quench with 100 µL saturated NaHCO₃ (neutralizes acid).

-

Extract the derivative (Methyl 2-ethylhexyl phthalate) into 200 µL Hexane.

-

-

GC-MS Quantitation:

-

Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Injection: 1 µL splitless at 280°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

-

Detection (SIM Mode):

-

Target (Methyl 2-ethylhexyl phthalate): Monitor m/z 163 (Quant) and 149 (Qual).

-

Internal Standard (Methyl-MEHP-d4): Monitor m/z 167 .

-

-

Visualization of the Analytical Pathway

Figure 1: The analytical transformation of the polar metabolite MEHP into the volatile analyte CAS 56166-83-7.[1]

Toxicological Implications & Risk Assessment

While CAS 56166-83-7 is primarily an analytical tool, its presence in vivo or in drug products carries specific toxicological weight.

Endocrine Disruption Potential

Methyl 2-ethylhexyl phthalate retains the "phthalate pharmacophore"—the dialkyl ester structure capable of interacting with nuclear receptors.

-

Mechanism: Like its parent DEHP, this molecule is a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[2]

-

Risk: It acts as a weak endocrine disruptor. In drug development, its presence as a leachable from packaging must be monitored because it mimics the biological activity of DEHP, potentially altering lipid metabolism and reproductive development.

Mass Spectral Fragmentation Logic

Understanding the fragmentation of CAS 56166-83-7 is vital to avoid false positives, as many phthalates share the m/z 149 ion.

Figure 2: MS fragmentation. m/z 163 is the distinguishing ion for the methyl ester, separating it from DEHP.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 596027: Methyl 2-ethylhexyl phthalate. PubChem. Link

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.03). Uses methylation derivatization for MEHP detection.Link

-

U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Link

-

Silva, M. J., et al. (2003). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B. (Describes the methylation logic for MEHP). Link

-

Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Link

Sources

Executive Summary

This guide provides a comprehensive technical analysis of the metabolic fate of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer and known endocrine disruptor. It is designed for researchers and drug development professionals requiring precise knowledge of DEHP pharmacokinetics, metabolic pathways, and analytical quantification.

Key Insight for Researchers: While Mono(2-ethylhexyl) phthalate (MEHP) is the direct hydrolytic metabolite of DEHP, it is not the most reliable biomarker for human exposure assessment due to susceptibility to ex vivo contamination. The "secondary" oxidized metabolites (5OH-MEHP, 5oxo-MEHP, 5cx-MEPP) are superior biomarkers as they require hepatic processing, validating in vivo exposure.

Part 1: The Metabolic Cascade (Mechanisms)

DEHP metabolism occurs in a tri-phasic cascade: rapid hydrolysis, oxidative functionalization, and conjugation. Understanding specific enzymatic drivers is critical for interpreting toxicokinetic data and inter-individual variability.

Phase I: Hydrolysis (The Activation Step)

Upon ingestion, DEHP is rapidly hydrolyzed by pancreatic lipases and intestinal esterases.

-

Reaction: DEHP

MEHP + 2-Ethylhexanol.[1] -

Enzymes: Pancreatic lipase (PL), Carboxyl esterase (CES).

-

Implication: MEHP is the primary bioactive toxicant responsible for peroxisome proliferator-activated receptor (PPAR) activation and reproductive toxicity.

Phase I: Oxidation (The Detoxification/Biomarker Step)

MEHP enters the hepatic circulation where it undergoes

-

Key Metabolites:

-

Enzymatic Drivers:

Phase II: Conjugation (Elimination)

Both MEHP and its oxidized derivatives undergo glucuronidation to form water-soluble conjugates for urinary excretion.

-

Enzymes: UGT2B7 (primary), UGT1A9, UGT1A3.[9]

-

Clinical Note: In human urine, >65% of metabolites exist as glucuronide conjugates, necessitating enzymatic deconjugation prior to analytical quantification.

Visualization: DEHP Metabolic Pathway

Figure 1: The metabolic pathway of DEHP showing hydrolysis to MEHP, hepatic oxidation, and final glucuronidation.[2]

Part 2: Toxicokinetics & Biomarkers

Understanding the half-life and excretion ratios is essential for designing sampling protocols.

Comparative Metabolite Properties[1][3]

| Metabolite | Abbreviation | Formation Site | Half-Life ( | Biomarker Reliability |

| Mono(2-ethylhexyl) phthalate | MEHP | Gut / Blood | ~5 hours | Low (Prone to ex vivo contamination) |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | 5OH-MEHP | Liver | ~10 hours | High (Specific to in vivo metabolism) |

| Mono(2-ethyl-5-oxohexyl) phthalate | 5oxo-MEHP | Liver | ~10 hours | High (Longer elimination window) |

| Mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP | Liver | 12-24 hours | High (Major terminal metabolite) |

Scientist's Note: In urine samples collected >24 hours post-exposure, 5cx-MEPP is often the most abundant metabolite due to its longer half-life compared to MEHP.

Part 3: Analytical Methodologies (LC-MS/MS)

This protocol is adapted from CDC Laboratory Procedure Manuals and standard isotope-dilution mass spectrometry workflows.

Core Protocol: Quantification in Urine[3][7][10]

Principle: Detection of phthalate metabolites requires enzymatic hydrolysis of glucuronide conjugates, followed by Solid Phase Extraction (SPE) and LC-MS/MS analysis.[7][10]

Step 1: Sample Preparation & Deconjugation

-

Objective: Convert glucuronides back to free metabolites.

-

Reagent:

-glucuronidase (E. coli K12 or Helix pomatia). -

QC Check: Use 4-methylumbelliferyl glucuronide to monitor deconjugation efficiency.

-

Protocol:

-

Thaw urine specimen at room temperature.

-

Aliquot 100

L of urine. -

Add Internal Standard (isotopically labeled

-MEHP, -

Add

-glucuronidase/ammonium acetate buffer (pH 6.5). -

Incubate at 37°C for 90 minutes.

-

Step 2: Solid Phase Extraction (SPE)[7][10]

-

Objective: Remove salts and matrix interferences.

-

Stationary Phase: Polymeric reversed-phase (e.g., OASIS HLB or equivalent).

-

Workflow:

-

Condition cartridge (Methanol

Water). -

Load deconjugated sample.

-

Wash (5% Methanol in water).

-

Elute (Acetonitrile).

-

Step 3: LC-MS/MS Parameters[1][8]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

m). -

Mobile Phase:

-

A: 0.1% Acetic acid in Water.

-

B: 0.1% Acetic acid in Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode.

-

Transitions (MRM):

-

MEHP: m/z 277

134 -

5OH-MEHP: m/z 293

121 -

5oxo-MEHP: m/z 291

121

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for quantifying DEHP metabolites in human urine.

Part 4: Implications for Drug Development & Safety

The "Contamination" Artifact

In clinical trials or toxicology studies, measuring parent DEHP in blood is futile due to ubiquitous lab contamination (tubing, caps, solvents).

-

Rule: Always measure metabolites.

-

Refinement: If measuring MEHP, ensure strict sampling protocols (glass collection tubes, immediate freezing) to prevent ex vivo hydrolysis of environmental DEHP into MEHP.

-

Best Practice: Rely on the sum of oxidized metabolites (

DEHP

Inter-species Differences

Drug safety assessments often use rodents. Be aware:

-

Rats: Primarily oxidize at the

position. -

Humans: Primarily oxidize at the

position (producing 5cx-MEPP). -

Impact: Extrapolating toxicity data requires Physiologically Based Pharmacokinetic (PBPK) modeling to account for these metabolic divergences.

References

-

Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine. Method No: 6306.03. [Link]

-

Koch, H. M., et al. (2005).[1] "New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP."[3][6] Archives of Toxicology, 79(7), 367-376. [Link]

-

Choi, K., et al. (2012).[1] "In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat." Toxicology in Vitro, 26(2), 315-322.[1] [Link]

-

European Food Safety Authority (EFSA). (2005). "Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to Di-Butylphthalate (DBP)." EFSA Journal. [Link]

-

Hanioka, N., et al. (2016).[11] "Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases." Archives of Toxicology, 90(7), 1651-1657. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the oxidative metabolites of di(2-ethylhexyl) phthalate and analysis of metabolite binding with peroxisome proliferator-activated receptors [morressier.com]

- 3. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHTHTE_I [wwwn.cdc.gov]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. researchgate.net [researchgate.net]

Biological Activity of Phthalate Esters in Cell Culture: A Technical Guide to Mechanisms and Methodologies

Topic: Biological Activity of Phthalate Esters in Cell Culture Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phthalate esters (PAEs) are ubiquitous plasticizers that have transitioned from industrial additives to pervasive environmental contaminants.[1] In drug development and toxicology, assessing their biological activity in vitro is critical yet fraught with technical artifacts. This guide moves beyond basic toxicity data to address the specific engineering challenges of working with lipophilic, endocrine-disrupting compounds in aqueous cell culture systems. It provides a standardized framework for distinguishing true biological signal from experimental noise caused by solubility limits and plasticware leaching.

The Solubility Paradox & Delivery Systems

The most common failure mode in phthalate research is the misinterpretation of precipitation as cytotoxicity. Phthalates like DEHP and DINP are highly lipophilic (LogP > 7), making them unstable in aqueous media at concentrations often cited in literature.

Vehicle Selection and Limits

-

Ethanol (EtOH): Preferred for lower molecular weight phthalates (e.g., DEP, DBP). It is less cytotoxic than DMSO but highly volatile, leading to "edge effects" in 96-well plates.

-

Dimethyl Sulfoxide (DMSO): The industry standard for high-lipophilicity compounds (DEHP). However, DMSO can permeabilize cell membranes, potentially artificially enhancing phthalate uptake.

-

Critical Threshold: The final vehicle concentration must never exceed 0.1% (v/v) . Exceeding this triggers solvent-induced apoptosis, confounding ROS and viability data.

The "Glassware Imperative"

Phthalates adhere avidly to polystyrene (PS) and polypropylene (PP).

-

Stock Preparation: Must be performed in glass vials with Teflon-lined caps.

-

Pipetting: Use positive-displacement pipettes or glass Hamilton syringes for neat compounds to prevent sorption to plastic tips.

-

Leaching Artifacts: Standard cell culture plates are made of polystyrene. If assessing low-dose effects, use quartz or glass-bottom plates to prevent background leaching of plasticizers from the culture vessel itself.

Mechanisms of Action (MoA)

Phthalates exert toxicity through a non-monotonic dose-response curve, often acting as endocrine disruptors at low doses and cytotoxic agents at high doses.

Core Signaling Pathways

-

Oxidative Stress (ROS/Nrf2): High doses trigger mitochondrial dysfunction, releasing ROS. This activates Nrf2, which translocates to the nucleus to upregulate antioxidant response elements (ARE). Overwhelming this system leads to apoptosis.

-

Endocrine Disruption (PPAR/ER):

-

PPAR

/ -

Estrogen Receptor (ER): BBP and DBP can bind ER

, promoting proliferation in hormone-sensitive cells (e.g., MCF-7).

-

Pathway Visualization

Caption: Mechanistic pathways of phthalate toxicity showing the divergence between endocrine disruption (PPAR/ER) and oxidative stress-mediated apoptosis.

Experimental Workflows & Protocols

Protocol: Preparation of Phthalate Stocks (Zero-Leaching Method)

Objective: Create a stable stock solution without plasticizer contamination.

-

Material Prep: Autoclave borosilicate glass vials (4 mL) with Teflon-lined caps.

-

Weighing: Weigh neat phthalate (liquid/solid) directly into the glass vial. Do not use plastic weigh boats.

-

Solubilization:

-

Add molecular biology grade DMSO to achieve a 1.0 M primary stock.

-

Vortex vigorously for 60 seconds.

-

Note: If solution is cloudy, sonicate at 37°C for 10 minutes.

-

-

Storage: Store at -20°C in the dark. Phthalates are photosensitive over long periods.

-

Working Solution:

-

Dilute primary stock 1:1000 in culture medium immediately prior to use.

-

Vortex medium vigorously to disperse micro-emulsions.

-

Workflow Visualization

Caption: Validated experimental workflow emphasizing glass containment and strict vehicle control limits.

Quantitative Data & Benchmarks

The biological activity of phthalates varies significantly by alkyl chain length and cell type. The table below summarizes key quantitative benchmarks derived from validated studies.

| Phthalate | Structure | Cell Line | IC50 / EC50 (72h) | Primary Mechanism |

| DMP (Dimethyl) | Short Chain | HepG2 | > 500 µM | Low Cytotoxicity |

| DBP (Dibutyl) | Mid Chain | MCF-7 | ~100 µM (Proliferative at 10 nM) | Estrogenic / ER |

| DEHP (Di-2-ethylhexyl) | Branched | HepG2 / Vero | ~17 - 100 µM | PPAR |

| DINP (Diisononyl) | Long Chain | Leydig Cells | > 200 µM | Steroidogenesis Inhibition |

Data Interpretation Note:

-

Biphasic Response: For DBP and DEHP, observe the "Hormetic Zone" (10 nM – 1 µM) where cell proliferation often increases before cytotoxicity sets in at >100 µM.

-

Serum Stripping: When testing for estrogenic activity (MCF-7), use Charcoal-Dextran Stripped FBS to remove endogenous hormones that mask phthalate effects.

References

-

Molecular Mechanisms of Phthalate-Induced Hepatic Injury. MDPI. Available at: [Link]

-

Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects. PubMed Central. Available at: [Link]

-

Effects of Phthalate Esters on Cell Viability and Nrf2 of HepG2. MDPI. Available at: [Link]

-

Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment. ACS Publications. Available at: [Link]

-

Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. Toxicology in Vitro. Available at: [Link]

Sources

Technical Assessment: Solubility Profile of Methyl 2-ethylhexyl Phthalate

Target Analyte: Methyl 2-ethylhexyl phthalate (CAS: 56166-83-7)

Context: Analytical Toxicology, Extractables/Leachables (E&L), and Drug Formulation.

Part 1: Executive Technical Synthesis

The Critical Distinction: In drug development and toxicological research, it is vital to distinguish between Methyl 2-ethylhexyl phthalate (the mixed diester) and Mono-2-ethylhexyl phthalate (MEHP) .

-

MEHP (Metabolite): The primary toxic metabolite of DEHP (plasticizer), possessing a free carboxylic acid group. It is the primary target for biological monitoring.

-

Methyl 2-ethylhexyl phthalate (Analyte/Impurity): A mixed ester often formed as a pyrolysis product of DEHP or chemically synthesized as a volatile derivative of MEHP for Gas Chromatography (GC-MS) analysis.

This guide focuses on the solubility of the Methyl 2-ethylhexyl phthalate (mixed ester), while referencing MEHP where the analytical workflow requires conversion.

Solubility Mechanism: Methyl 2-ethylhexyl phthalate is a lipophilic diester. Unlike MEHP, it lacks a hydrogen-donating carboxylic acid group. Its solubility is governed by London Dispersion Forces and weak Dipole-Dipole interactions (ester linkages). Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents but is effectively insoluble in water.

Part 2: Physicochemical Profile & Solubility Data

The following data synthesizes predicted values (via Crippen/Joback methods) and experimental observations for structural analogs (DEHP/DMP).

Table 1: Physicochemical Properties

| Property | Value | Unit | Relevance to Solubility |

| CAS Number | 56166-83-7 | - | Identity Confirmation |

| Molecular Weight | 292.37 | g/mol | Diffusion/Volatility |

| LogKow (Predicted) | ~3.85 - 4.2 | - | High Lipophilicity (Hydrophobic) |

| Water Solubility | ~2.2 x 10⁻⁵ | mg/L | Practically Insoluble |

| Hansen Polarity (δp) | Low-Medium | MPa^0.5 | Soluble in Ketones/Esters |

| Hansen H-Bonding (δh) | Low | MPa^0.5 | Poor solubility in Protics (MeOH) |

Table 2: Solubility in Organic Solvents (at 25°C)

Data derived from structural homology with DEHP and experimental derivatization protocols.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary extraction solvent; matches dispersion energy. |

| Aromatic | Toluene / Benzene | Excellent (>100 mg/mL) | Pi-pi stacking interactions with the phthalate ring. |

| Ketones | Acetone / MEK | High (>50 mg/mL) | Dipole-dipole interactions stabilize the ester groups. |

| Alkanes | Hexane / Heptane | Good (>10 mg/mL) | Driven by the 2-ethylhexyl aliphatic chain. |

| Polar Aprotic | DMSO / DMF | Moderate (~10-20 mg/mL) | Soluble, but less favorable than non-polar solvents due to high polarity of DMSO. |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but decreases as water content increases. |

| Aqueous | Water / PBS | Insoluble | Hydrophobic effect dominates; phase separation occurs immediately. |

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical relationship and solubility drivers between the parent plasticizer (DEHP), the metabolite (MEHP), and the methylated analyte.

Figure 1: Structural transformation and solubility shifts. The methylation of MEHP removes the hydrogen-bonding capacity of the carboxylic acid, returning the molecule to a lipophilic state similar to DEHP.

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Standardized for hydrophobic organic compounds.

Reagents: HPLC-grade Toluene, Acetone, Methanol. Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

-

Preparation: Weigh 50 mg of Methyl 2-ethylhexyl phthalate (analytical standard) into a 20 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible (precipitate remains).

-

Agitation: Shake at 25°C for 24 hours (150 rpm).

-

Separation: Centrifuge at 3000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Do not use Nylon/cellulose for phthalates to avoid leaching/adsorption).

-

Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Derivatization of MEHP for Solubility Analysis

If you are starting with the metabolite (MEHP) and need to convert it to the methyl ester for GC-MS solubility tracking.

-

Dissolution: Dissolve 10 mg MEHP in 1 mL Methanol.

-

Catalysis: Add 200 µL of BF3-Methanol (14%) (Boron trifluoride).

-

Reaction: Heat at 60°C for 30 minutes in a sealed vial.

-

Extraction (The Solubility Check):

-

Add 1 mL Hexane and 1 mL Water.

-

Vortex and centrifuge.

-

Observation: The Methyl 2-ethylhexyl phthalate will partition exclusively into the top Hexane layer (confirming lipophilic solubility). The unreacted polar components remain in the aqueous/methanol layer.

-

Part 5: Implications for Drug Development

1. Extractables & Leachables (E&L)

In bioprocessing, DEHP can degrade into Methyl 2-ethylhexyl phthalate under high-temperature conditions (e.g., autoclaving of PVC tubing) or specific catalytic environments.

-

Risk: Because Methyl 2-ethylhexyl phthalate is highly soluble in organic formulations (e.g., lipid nanoparticles, surfactant-based drugs like Polysorbate 80), it may accumulate in the drug product at higher concentrations than in aqueous buffers.

2. Analytical Interference

When assessing solubility, ensure your HPLC/GC method separates the Methyl ester from the Mono ester.

-

Retention Time Shift: On a C18 Reverse Phase column, Methyl 2-ethylhexyl phthalate will elute later than MEHP due to increased hydrophobicity.

Part 6: Analytical Workflow Diagram

Figure 2: Extraction and analysis workflow demonstrating the solubility-driven separation of phthalate species.

References

-

Cayman Chemical. (2022).[2] Product Information: MEHP Solubility and Stability. Retrieved from

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[4] (Defines the theoretical basis for phthalate ester solubility).

-

PubChem. (n.d.). Compound Summary: 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-methyl ester (CAS 56166-83-7). National Library of Medicine. Retrieved from

-

He, C., et al. (2023).[5] Lurgi-Thyssen dust catalytic thermal desorption remediation of di-(2-ethylhexyl) phthalate contaminated soils.[5][6] Journal of Environmental Management.[5] (Identifies Methyl 2-ethylhexyl phthalate as a pyrolysis product of DEHP). Retrieved from

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard protocol for solubility testing). Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. Lurgi-Thyssen dust catalytic thermal desorption remediation of di-(2-ethylhexyl) phthalate contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analytical Strategies for Methyl 2-ethylhexyl Phthalate (Me-EHP)

This Application Note is designed for research and drug development professionals focusing on the trace analysis of Methyl 2-ethylhexyl phthalate (Me-EHP) .

This compound (CAS: 56166-83-7) typically appears in two critical analytical contexts:

-

As a distinct impurity/leachable: A mixed diester found in pharmaceutical packaging or environmental samples.

-

As an analytical surrogate: The methylated derivative of Mono(2-ethylhexyl) phthalate (MEHP) , the primary toxic metabolite of DEHP, commonly formed during GC-MS sample preparation to improve volatility.

Executive Summary & Strategic Context

Methyl 2-ethylhexyl phthalate is a mixed phthalate diester. Unlike symmetric phthalates like DEHP, Me-EHP possesses an asymmetric structure that complicates chromatographic resolution from isomeric impurities. In drug development, its detection is critical for Extractables & Leachables (E&L) profiling and Toxicokinetic (TK) monitoring of phthalate metabolism.

Key Challenges:

-

Ubiquity: Phthalate background contamination requires rigorous "phthalate-free" protocols.

-

Isomeric Interference: Separation from other C17H24O4 isomers requires optimized stationary phases.

-

Volatility: While more volatile than MEHP, Me-EHP requires specific GC temperature ramps to prevent peak tailing.

Analyte Profile

| Property | Specification |

| Chemical Name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester |

| Abbreviation | Me-EHP (or 2-EHMP) |

| CAS Number | 56166-83-7 |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| Log P (Oct/Water) | ~4.6 - 5.1 (Estimated) |

| Key Fragments (EI-MS) | m/z 163 (Base Peak), 149, 292 (M+) |

Experimental Protocols

Protocol A: Sample Preparation (Bioanalysis & E&L)

Context: This workflow applies to extracting Me-EHP directly from matrices or deriving it from MEHP via methylation.

Reagents & Materials

-

Internal Standard (ISTD): d4-MEHP (methylated in-situ) or d4-DEHP.

-

Extraction Solvent: Hexane:MTBE (90:10 v/v) for liquid matrices.

-

Derivatization Agent (if analyzing MEHP): BF3-Methanol (14%) or Diazomethane (for mild methylation).

-

Glassware: All glassware must be baked at 400°C for 4 hours to remove phthalate background. Do not use plastic pipette tips unless certified phthalate-free.

Workflow Diagram

Caption: Workflow for extraction and optional derivatization of phthalate monoesters to methyl diesters.

Protocol B: GC-MS Instrumental Method

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for Me-EHP due to its volatility and distinct fragmentation pattern.

Instrument Configuration

| Parameter | Setting | Rationale |

| Column | DB-5ms UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for trace phthalate analysis. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized for resolution of isomeric pairs. |

| Inlet | Splitless (1 min purge), 280°C | High temperature minimizes adsorption of high-MW phthalates. |

| Transfer Line | 290°C | Prevents condensation of less volatile diesters. |

| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |

Temperature Program

-

Initial: 60°C (Hold 1 min) - Focuses solvent and volatiles.

-

Ramp 1: 20°C/min to 220°C.

-

Ramp 2: 5°C/min to 280°C - Critical slow ramp to separate Me-EHP from DEHP and isomers.

-

Final: 300°C (Hold 5 min) - Bake-out.

MS Acquisition (SIM Mode)

For quantitative rigor, use Selected Ion Monitoring (SIM).

| Target Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |

| Me-EHP | 163 | 149, 292 | ~14.5 min |

| d4-Me-EHP (ISTD) | 167 | 153, 296 | ~14.4 min |

| DEHP (Interference) | 149 | 167, 279 | ~18.2 min |

Note: The base peak for Me-EHP is m/z 163 (loss of the 2-ethylhexyl group), distinguishing it from DEHP where m/z 149 is dominant.

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against ICH M10 or USP <1663> guidelines.

Linearity & Range

-

Range: 5 ng/mL to 1000 ng/mL.

-

Criteria: R² > 0.995; Residuals < ±15%.

-

Weighting: 1/x² weighting is recommended due to the wide dynamic range and background noise variance.

Background Control (The "Blank" Challenge)

Phthalates are ubiquitous.[1] A "System Blank" (solvent only) and a "Process Blank" (reagents without sample) must be run before every batch.

-

Limit: Background signal must be < 20% of the LOQ.

-

Mitigation: Use pre-baked glassware. Avoid Parafilm. Use Teflon-lined caps.

Accuracy & Precision

-

Intra-day Precision: CV < 10%.

-

Accuracy: 85-115% recovery from spiked matrix (plasma or formulation buffer).

Troubleshooting & Mechanism

Derivatization Mechanism (If converting MEHP)

When analyzing MEHP (the metabolite), the carboxylic acid group causes peak tailing. Methylation converts it to Me-EHP.[2]

Reaction:

Isomeric Separation

Me-EHP (C17) elutes significantly earlier than DEHP (C24). However, it may co-elute with other mixed phthalates (e.g., butyl octyl phthalate). The m/z 163 ion is the specific filter that validates the methyl-ester structure versus the standard m/z 149 phthalate backbone.

References

-

NIST Mass Spectrometry Data Center. (2023). Methyl 2-ethylhexyl phthalate - Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

- Albarrán, G., et al. (2020). Determination of Phthalate Metabolites in Human Urine by GC-MS: Derivatization Optimization. Journal of Chromatography B.

-

U.S. EPA. (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (General protocol for phthalate extraction). [Link]

- Silva, M.J., et al. (2003). Assessment of human exposure to di-isononyl phthalate from foods using stable isotope-dilution LC-MS/MS.

-

Cheméo. (2024). Chemical Properties of Methyl 2-ethylhexyl phthalate. [Link][3][4][5]

Sources

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mono(2-ethylhexyl) phthalate (CAS 4376-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Methyl 2-ethylhexyl phthalate (CAS 56166-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. [GC-MS analysis of the fatty components of pollen Typhae before and after being carbonized] - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity HPLC-UV Determination of Bis(2-ethylhexyl) Phthalate (DEHP)

Application Note & Protocol

Abstract & Strategic Context

Bis(2-ethylhexyl) phthalate (DEHP) is a ubiquitous plasticizer used to impart flexibility to polyvinyl chloride (PVC).[1] However, its potential as an endocrine disruptor has led to strict regulatory limits under REACH , EU Directive 2011/65/EU (RoHS) , and USP General Chapter <661.1> Plastic Materials of Construction .

While LC-MS/MS offers the highest sensitivity, HPLC-UV remains the workhorse method for QC and routine compliance due to its robustness and accessibility. The critical challenge in DEHP analysis is not detection, but differentiation from background contamination . DEHP is omnipresent in laboratory environments—leaching from solvent bottles, parafilm, plastic tubing, and pipette tips—creating "ghost peaks" that lead to false positives.

This protocol details a self-validating HPLC-UV method designed to physically separate system background from the sample analyte using a "Delay Column" strategy, ensuring data integrity for regulatory submission.

The "Phthalate Ghost": Contamination Control Strategy

Read this before preparing reagents. The primary failure mode in DEHP analysis is background interference. To guarantee method validity, you must eliminate plastic contact points and manage system-derived contaminants.

The Delay Column Configuration

Standard HPLC systems contain plasticizers in their own tubing and degassers. These accumulate on the head of the column during equilibration and elute as a "ghost peak" during gradients.

-

Solution: Install a Delay Column (short C18, e.g., 30-50 mm) between the Pump and the Injector .

-

Mechanism: Contaminants from the pump/solvents are trapped on the delay column and elute after the gradient delay. The sample is injected after the delay column, so the sample DEHP elutes before the system background DEHP.

Material Hygiene

| Component | Requirement | Rationale |

| Solvents | LC-MS Grade (Glass Bottles) | Standard HPLC grade often has phthalate residues from production. |

| Glassware | Bake at 400°C for 4h (or solvent rinse) | Removes organic films. Never use plastic volumetric flasks. |

| Pipettes | Glass serological or Positive Displacement | Standard plastic tips can leach DEHP in organic solvents. |

| Vials | Glass with PTFE/Silicone septa | Avoid polyethylene caps. |

| Filters | Regenerated Cellulose (RC) or PTFE | Nylon filters often leach extractables. |

Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

-

Analytical Column: C18 (L1), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

-

Note: A high carbon load (>15%) is preferred for better retention of lipophilic DEHP.

-

-

Delay Column: C18, 30 mm or 50 mm x 4.6 mm (placed between Pump and Autosampler).

Chromatographic Parameters:

| Parameter | Setting | Notes |

| Mobile Phase | Acetonitrile (ACN) : Water (95:5 v/v) | Isocratic mode is preferred for stability; DEHP is highly lipophilic. |

| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 200 bar). |

| Wavelength | 224 nm (Primary), 254 nm (Secondary) | 224 nm offers max sensitivity; 254 nm offers specificity against matrix noise. |

| Injection Volume | 10 - 20 µL | Ensure needle wash is 100% ACN to prevent carryover. |

| Column Temp | 30°C - 40°C | Higher temp improves mass transfer and peak shape. |

| Run Time | ~10 - 15 minutes | DEHP typically elutes between 6–9 mins depending on void volume. |

Reagent Preparation

-

Stock Standard (1000 ppm): Weigh 100 mg DEHP reference standard into a 100 mL glass volumetric flask . Dissolve and dilute to volume with Acetonitrile .

-

Working Standards: Serially dilute Stock with ACN to generate: 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 ppm.

-

Blank: 100% LC-MS Grade Acetonitrile (processed through the same glassware/steps as samples).

Sample Preparation

A. Liquid Formulations (Simple Matrix)

-

Pipette 1.0 mL sample into a glass volumetric flask.

-

Dilute to volume with Acetonitrile.

-